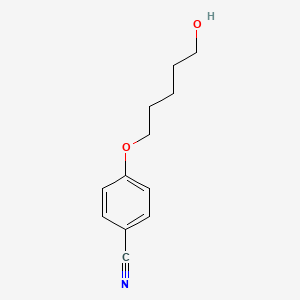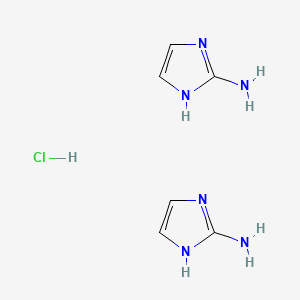
1H-Imidazol-2-amine hemihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-amine hemihydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The hemihydrochloride form of 1H-Imidazol-2-amine is particularly interesting due to its enhanced solubility and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-amine hemihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the reaction of aldehydes with primary amines in the presence of a catalyst, such as ZnFe2O4 nanoparticles, to form substituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazol-2-amine hemihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine hemihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
1H-Imidazol-2-amine hemihydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-amine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
1H-Benzimidazole: Contains a fused benzene ring, resulting in different reactivity and applications.
1H-Imidazole-2-thiol: Contains a thiol group, which imparts unique chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hemihydrochloride form, which enhances its solubility and stability, making it particularly valuable for certain applications .
Properties
Molecular Formula |
C6H11ClN6 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/2C3H5N3.ClH/c2*4-3-5-1-2-6-3;/h2*1-2H,(H3,4,5,6);1H |
InChI Key |
GXKKCQFWCPIWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N.C1=CN=C(N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


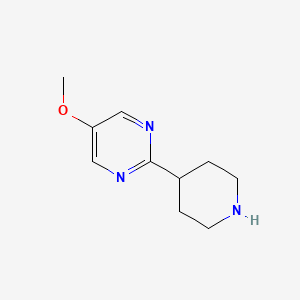
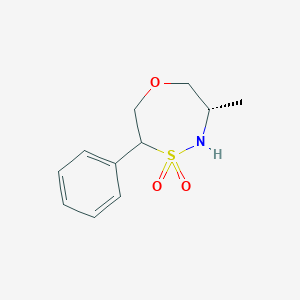

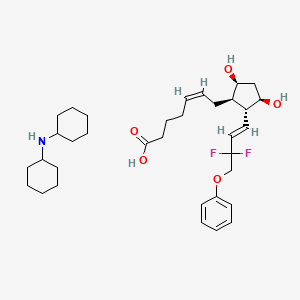
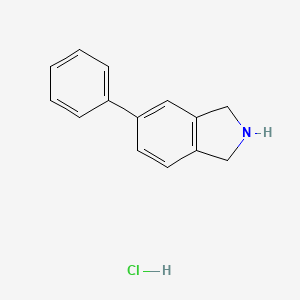
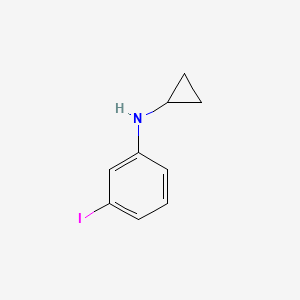


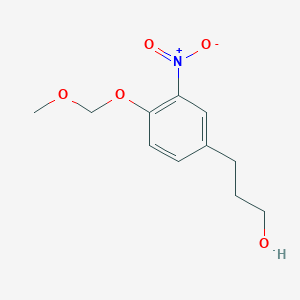
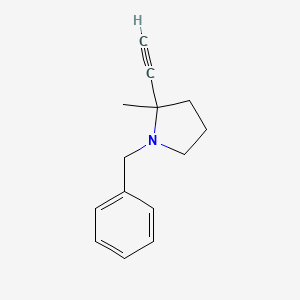
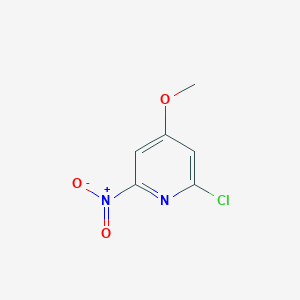
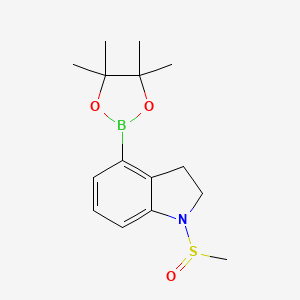
![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
